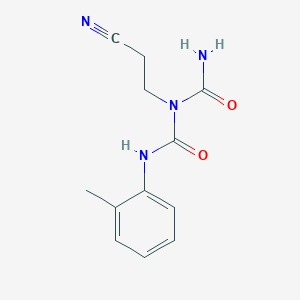
N-(2-Cyanoethyl)-2-methyl-N'-phenylimidodicarbonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret is an organic compound with a complex structure that includes a cyanoethyl group, a methyl group, and a phenyl group attached to a biuret core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-cyanoethylamine with methyl isocyanate and phenyl isocyanate. The reaction is usually carried out in an inert solvent such as acetonitrile, under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of 1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the biuret core can form hydrogen bonds with various biological molecules. These interactions can affect biochemical pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Cyanoethyl)-3-methylbiuret: Lacks the phenyl group, which may affect its reactivity and applications.
1-(2-Cyanoethyl)-5-phenylbiuret: Lacks the methyl group, which can influence its chemical properties.
3-Methyl-5-phenylbiuret:
Uniqueness
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret is unique due to the presence of all three functional groups (cyanoethyl, methyl, and phenyl) attached to the biuret core
Propiedades
Número CAS |
76267-35-1 |
|---|---|
Fórmula molecular |
C12H14N4O2 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
1-carbamoyl-1-(2-cyanoethyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C12H14N4O2/c1-9-5-2-3-6-10(9)15-12(18)16(11(14)17)8-4-7-13/h2-3,5-6H,4,8H2,1H3,(H2,14,17)(H,15,18) |
Clave InChI |
AUFNMXMZYYCZHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)N(CCC#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



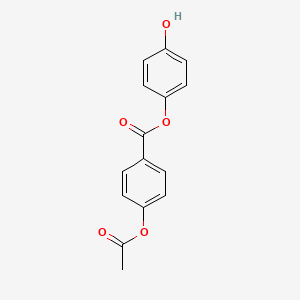
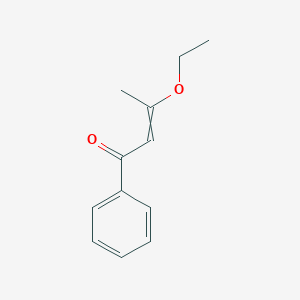
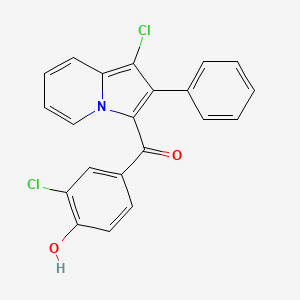
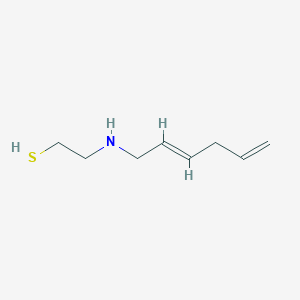
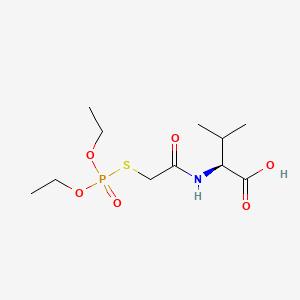

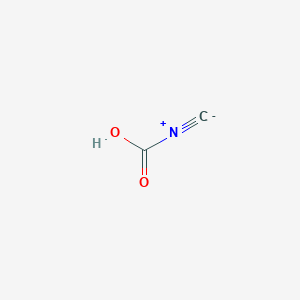
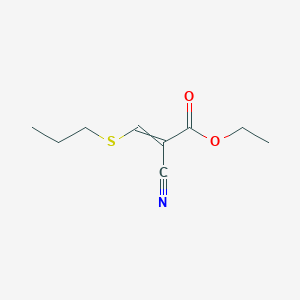
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
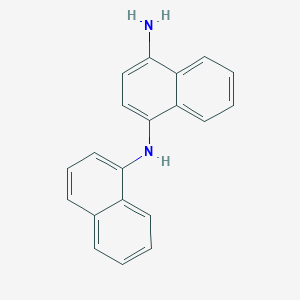
![N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide](/img/structure/B14445132.png)
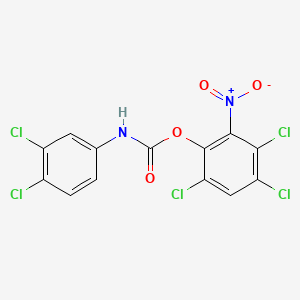
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
